B1577844 Brevinin-1SN1

Brevinin-1SN1

Número de catálogo: B1577844
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Brevinin-1SN1 is a predicted antimicrobial peptide (AMP) derived from the skin secretion of the frog Hylarana spinulosa (细脊蛙) . It belongs to the Brevinin family, a well-characterized group of amphibian AMPs known for their broad-spectrum antimicrobial activity. The peptide has a sequence of LPAVLKVAAHILPTAICAISRRC and a length of 23 amino acids . Structurally, it features two conserved domains:

  • Pfam PF08018 (Antimicrobial_1), common to frog AMPs.
  • Pfam PF03032 (Brevenin/esculentin/gaegurin/rugosin family), associated with helical structures and membrane-disrupting activity .

Brevinin-1SN1 is annotated with multiple biological activities, including defense responses against Gram-positive bacteria, Gram-negative bacteria, fungi, and hemolytic activity (lysis of foreign erythrocytes) . However, these activities are predicted via bioinformatics tools (InterPro, UniProt) and lack experimental validation, as the peptide remains unpublished .

Propiedades

Bioactividad

Gram+ & Gram-, Fungi, Mammalian cells,

Secuencia

FLPAVLKVAAHILPTAICAISRRC

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Brevinin-1SN1 shares functional and structural similarities with other Brevinin-family peptides but exhibits distinct sequence features and validation status. Below is a detailed comparison:

Structural Comparison

Property Brevinin-1SN1 Typical Brevinin Peptides (e.g., Brevinin-1E, Brevinin-2)
Sequence Length 23 residues 24–34 residues
C-terminal Domain Linear (no cyclic heptapeptide) Often cyclic (C-terminal disulfide bond)
Key Motifs LPAVLKVAAHILPTAICAISRRC Conserved glycine-rich N-terminal and C-terminal cysteines
Pfam Domains PF08018, PF03032 PF08018, PF03032

Brevinin-1SN1 lacks the cyclic C-terminal domain common in many Brevinins (e.g., Brevinin-2), which is critical for stabilizing α-helical structures and enhancing membrane interaction . Its shorter length and linear C-terminus may reduce stability but could lower hemolytic toxicity, a trade-off observed in some AMPs.

Functional Comparison

Activity Brevinin-1SN1 Brevinin-1E Brevinin-2
Antibacterial (Gram+) Predicted (IDA*) Experimentally confirmed Experimentally confirmed
Antibacterial (Gram–) Predicted (IDA*) Experimentally confirmed Experimentally confirmed
Antifungal Predicted (IDA*) Experimentally confirmed Moderate activity
Hemolysis Predicted (IDA*) High hemolytic activity Low hemolytic activity

*IDA: Inferred from Direct Assay (computational prediction).

Brevinin-1SN1’s predicted activities align with the Brevinin family’s known dual antimicrobial/hemolytic functions. However, its lack of experimental validation contrasts with well-studied analogs like Brevinin-1E (from Rana esculenta), which shows potent activity against Staphylococcus aureus (MIC: 2–4 µM) but high hemolysis . Brevinin-2 peptides, in contrast, often exhibit lower hemolysis due to their cyclic C-terminal domains.

Source Organism and Evolutionary Context

Brevinin-1SN1 is sourced from Hylarana spinulosa, a frog species less studied than Rana or Pelophylax genera. This ecological niche may drive unique sequence adaptations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.